Dehydroneotenone Dehydroneotenone Dehydroneotenone, also known as neotenone, dehydro, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, dehydroneotenone is considered to be a flavonoid lipid molecule. Dehydroneotenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dehydroneotenone is primarily located in the membrane (predicted from logP). Outside of the human body, dehydroneotenone can be found in jicama and pulses. This makes dehydroneotenone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1242-81-5
VCID: VC20920411
InChI: InChI=1S/C19H12O6/c1-21-15-7-18-17(24-9-25-18)5-11(15)13-8-23-16-6-14-10(2-3-22-14)4-12(16)19(13)20/h2-8H,9H2,1H3
SMILES: COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2
Molecular Formula: C19H12O6
Molecular Weight: 336.3 g/mol

Dehydroneotenone

CAS No.: 1242-81-5

Cat. No.: VC20920411

Molecular Formula: C19H12O6

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

Dehydroneotenone - 1242-81-5

Specification

Description Dehydroneotenone, also known as neotenone, dehydro, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, dehydroneotenone is considered to be a flavonoid lipid molecule. Dehydroneotenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dehydroneotenone is primarily located in the membrane (predicted from logP). Outside of the human body, dehydroneotenone can be found in jicama and pulses. This makes dehydroneotenone a potential biomarker for the consumption of these food products.
CAS No. 1242-81-5
Molecular Formula C19H12O6
Molecular Weight 336.3 g/mol
IUPAC Name 6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-5-one
Standard InChI InChI=1S/C19H12O6/c1-21-15-7-18-17(24-9-25-18)5-11(15)13-8-23-16-6-14-10(2-3-22-14)4-12(16)19(13)20/h2-8H,9H2,1H3
Standard InChI Key HTTTWVGBBAOUEM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2
Canonical SMILES COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2
Melting Point 240-241°C

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